

Investigating the Tissue-Selective Anabolic Activity of RAD-150: Application Notes and Protocols

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Compound of Interest		
Compound Name:	RAD-150?	
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Introduction

RAD-150, also known as TLB-150 Benzoate, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential to selectively stimulate muscle and bone growth while minimizing androgenic side effects on tissues such as the prostate.[1][2] As an esterified analog of its predecessor, RAD-140 (Testolone), RAD-150 is hypothesized to possess an extended half-life and improved stability.[3] This modification may offer a more favorable pharmacokinetic profile for therapeutic applications.

These application notes provide a comprehensive overview of the methodologies used to investigate the tissue-selective anabolic activity of SARMs, using the well-characterized RAD-140 as a primary reference due to the limited availability of peer-reviewed preclinical data specific to RAD-150. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and selectivity of RAD-150 and other novel SARM candidates.

Quantitative Assessment of Anabolic and Androgenic Activity



A critical step in the evaluation of a SARM is to quantify its anabolic (myotrophic) and androgenic effects. The Hershberger assay in castrated rats is the gold-standard preclinical model for this purpose.[1][4] This assay measures the weight changes in an anabolic target tissue (levator ani muscle) and androgenic target tissues (prostate and seminal vesicles) in response to the test compound.

The following tables summarize the dose-dependent effects of orally administered RAD-140 on the levator ani muscle, prostate, and seminal vesicle weights in castrated male rats, as reported in a key preclinical study. This data provides a benchmark for assessing the tissue selectivity of novel SARMs like RAD-150.

Table 1: Anabolic (Myotrophic) Activity of RAD-140 in Castrated Rats[1]

Treatment Group (Oral Dose)	Levator Ani Muscle Weight (mg)	% of Testosterone Propionate (TP) Effect
Vehicle (Castrated Control)	100 ± 10	0%
RAD-140 (0.03 mg/kg/day)	150 ± 15	25%
RAD-140 (0.1 mg/kg/day)	200 ± 20	50%
RAD-140 (0.3 mg/kg/day)	250 ± 25	75%
RAD-140 (1 mg/kg/day)	300 ± 30	100%
Testosterone Propionate (1 mg/kg/day, s.c.)	300 ± 25	100%

Table 2: Androgenic Activity of RAD-140 in Castrated Rats[1]



Treatment Group (Oral Dose)	Prostate Weight (mg)	Seminal Vesicle Weight (mg)	% of TP Effect (Prostate)	% of TP Effect (Seminal Vesicle)
Vehicle (Castrated Control)	20 ± 5	50 ± 10	0%	0%
RAD-140 (0.3 mg/kg/day)	30 ± 8	75 ± 15	10%	12.5%
RAD-140 (1 mg/kg/day)	50 ± 10	100 ± 20	30%	25%
RAD-140 (3 mg/kg/day)	80 ± 15	150 ± 25	60%	50%
RAD-140 (10 mg/kg/day)	120 ± 20	250 ± 30	100%	100%
Testosterone Propionate (1 mg/kg/day, s.c.)	120 ± 15	450 ± 40	100%	100%

Note: The data in the tables are adapted from graphical representations and textual descriptions in the cited literature and are intended for illustrative purposes.[1]

Experimental Protocols

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This protocol is adapted from the standardized Hershberger bioassay and is suitable for evaluating the tissue-selective activity of RAD-150.[4][5][6][7][8]

Objective: To determine the anabolic and androgenic potency of RAD-150 in a castrated male rat model.

Materials:



- Male, peripubertal Sprague-Dawley or Wistar rats (approximately 42 days old)
- RAD-150
- Testosterone Propionate (TP) as a positive control
- Vehicle (e.g., 0.5% carboxymethylcellulose in water)
- Surgical instruments for castration
- Anesthetics
- Analytical balance
- Oral gavage needles

Procedure:

- · Animal Acclimation and Castration:
 - Acclimate rats for at least one week under standard laboratory conditions.
 - At approximately 42 days of age, surgically castrate the animals under anesthesia.
 - Allow a post-operative recovery period of 7-10 days.
- Grouping and Dosing:
 - Randomly assign animals to treatment groups (n=6-8 per group):
 - Group 1: Vehicle control (oral gavage)
 - Group 2: Testosterone Propionate (e.g., 0.5-1.0 mg/kg/day, subcutaneous injection)
 - Groups 3-n: RAD-150 at various oral doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10 mg/kg/day)
 - Administer the test compounds and controls daily for 10 consecutive days.



- Necropsy and Tissue Collection:
 - Approximately 24 hours after the final dose, euthanize the animals.
 - Carefully dissect and weigh the following tissues:
 - Levator ani muscle (anabolic indicator)
 - Ventral prostate (androgenic indicator)
 - Seminal vesicles (with coagulating glands and fluids) (androgenic indicator)
- Data Analysis:
 - Calculate the mean and standard deviation for each tissue weight within each group.
 - Compare the tissue weights of the RAD-150 treated groups to both the vehicle control and the TP-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
 - Determine the anabolic-to-androgenic ratio by comparing the dose required to produce a half-maximal effect (ED50) on the levator ani muscle versus the prostate.

Androgen Receptor Binding Affinity Assay

This in vitro assay determines the binding affinity of RAD-150 to the androgen receptor (AR). [10][11][12][13]

Objective: To quantify the binding affinity (Ki) of RAD-150 for the androgen receptor.

Materials:

- Recombinant human androgen receptor (or rat AR, which is highly homologous)[10]
- Radiolabeled androgen, e.g., [3H]-dihydrotestosterone (DHT) or [3H]-R1881
- Test compound (RAD-150) at various concentrations
- Assay buffer



- 96-well plates
- Scintillation counter

Procedure:

- Assay Setup:
 - In a 96-well plate, add a fixed concentration of the radiolabeled androgen and varying concentrations of the unlabeled test compound (RAD-150).
 - Add the recombinant androgen receptor to initiate the binding reaction.
 - Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled DHT).
- Incubation:
 - Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., filtration, charcoal dextran, or scintillation proximity assay).
- Quantification:
 - Measure the amount of bound radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the concentration of the test compound.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).



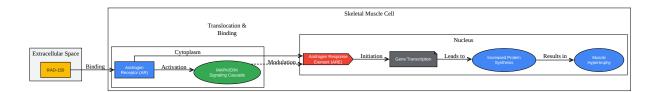
• Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

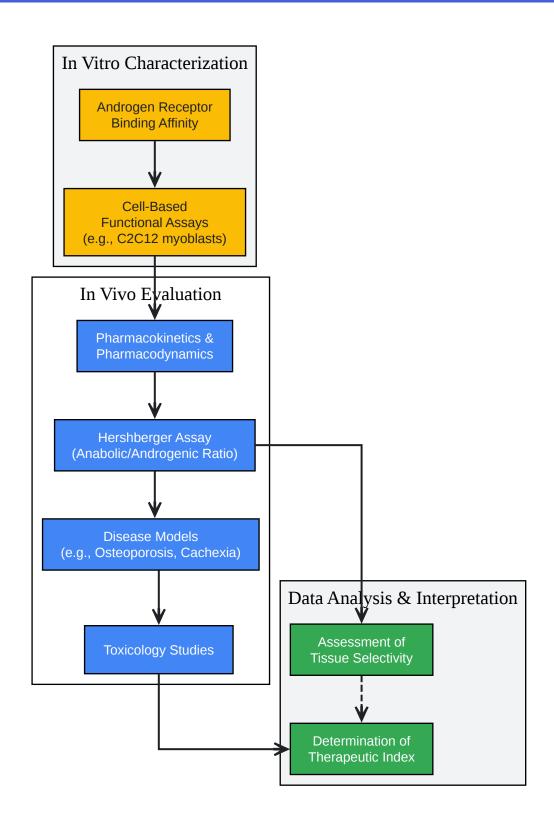
SARMs exert their tissue-selective effects by binding to the androgen receptor and modulating its activity in a tissue-specific manner. This selectivity is thought to arise from the unique conformational changes induced in the AR upon SARM binding, leading to differential recruitment of co-activators and co-repressors, and the activation of distinct downstream signaling pathways.[2][3][14]

In skeletal muscle, the binding of a SARM to the AR is believed to initiate a signaling cascade that promotes protein synthesis and muscle hypertrophy. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is one of the key non-genomic signaling cascades implicated in the anabolic effects of androgens and SARMs.[14][15]









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